molecular formula C11H15NO3S B13955827 Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- CAS No. 58137-32-9

Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)-

Cat. No.: B13955827
CAS No.: 58137-32-9
M. Wt: 241.31 g/mol
InChI Key: DXOBDKRICXTJTA-UHFFFAOYSA-N
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Description

Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- is a synthetic organic compound that belongs to the class of amides It features a propionamide backbone with a hydroxypropyl group and a thienylcarbonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with propionamide, 3-hydroxypropylamine, and 2-thiophenecarboxylic acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions, often using a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The thienylcarbonyl group can be reduced to a thienylmethyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-(3-oxopropyl)-3-(2-thienylcarbonyl)propionamide.

    Reduction: Formation of N-(3-hydroxypropyl)-3-(2-thienylmethyl)propionamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.

    Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Propionamide, N-(3-hydroxypropyl)-: Lacks the thienylcarbonyl group.

    Propionamide, 3-(2-thienylcarbonyl)-: Lacks the hydroxypropyl group.

    N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)amide: Similar structure but different functional groups.

Uniqueness

Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- is unique due to the presence of both the hydroxypropyl and thienylcarbonyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

58137-32-9

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-(3-hydroxypropyl)-4-oxo-4-thiophen-2-ylbutanamide

InChI

InChI=1S/C11H15NO3S/c13-7-2-6-12-11(15)5-4-9(14)10-3-1-8-16-10/h1,3,8,13H,2,4-7H2,(H,12,15)

InChI Key

DXOBDKRICXTJTA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CCC(=O)NCCCO

Origin of Product

United States

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